1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2413896-34-9
VCID: VC7262205
InChI: InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H
SMILES: CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl
Molecular Formula: C10H14ClN5
Molecular Weight: 239.71

1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride

CAS No.: 2413896-34-9

Cat. No.: VC7262205

Molecular Formula: C10H14ClN5

Molecular Weight: 239.71

* For research use only. Not for human or veterinary use.

1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride - 2413896-34-9

Specification

CAS No. 2413896-34-9
Molecular Formula C10H14ClN5
Molecular Weight 239.71
IUPAC Name [1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H
Standard InChI Key RWZKXCYAZKVWAZ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl

Introduction

Chemical Identity and Structural Features

1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride (CAS: 2413896-34-9) is a tetrazole-based organic salt with the molecular formula C₁₀H₁₄ClN₅ and a molecular weight of 239.70 g/mol . The structure comprises a tetrazole ring substituted at the 1-position with a 2,6-dimethylphenyl group and at the 5-position with a methanamine hydrochloride side chain (Fig. 1). The 2,6-dimethyl substitution on the phenyl ring enhances steric bulk and hydrophobic interactions, potentially influencing biological target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClN₅
Molecular Weight239.70 g/mol
Purity≥95% (crystalline solid)
SolubilitySoluble in polar solvents

The tetrazole ring, a bioisostere for carboxylic acids, contributes to metabolic stability and hydrogen-bonding capabilities, while the hydrochloride salt improves aqueous solubility.

Synthesis and Structural Optimization

The synthesis of this compound follows a modified protocol for tetrazole derivatives, as detailed in antifungal drug discovery studies .

Reaction Mechanism

The general procedure involves:

  • Cyclization: Reacting α-amino nitriles with sodium azide (NaN₃) and zinc chloride (ZnCl₂) in isopropyl alcohol under reflux .

  • Acidification: Adjusting the pH with concentrated HCl to precipitate the hydrochloride salt.

  • Purification: Extraction with ethyl acetate, washing with brine, and drying over anhydrous Na₂SO₄ .

Yields typically range from 65% to 83%, depending on substituents and reaction conditions . For example, analogous compounds like N-(phenyl(2H-tetrazol-5-yl)methyl)aniline achieved a 72% yield under similar conditions .

Structural Confirmation

  • ¹H NMR: Key signals include aromatic protons (δ 7.12–7.35 ppm), methyl groups (δ 2.34–2.38 ppm), and tetrazole NH (δ 10.1–10.3 ppm) .

  • IR Spectroscopy: Stretching vibrations at 3,400 cm⁻¹ (N–H) and 1,605 cm⁻¹ (C=N) .

  • Mass Spectrometry: Molecular ion peak at m/z 239.70 (M⁺) .

Biological Activities and Mechanisms

Antifungal Activity

In vitro studies of structurally related tetrazole derivatives demonstrate dose-dependent inhibition against Aspergillus niger and Candida albicans . Disk diffusion assays revealed zones of inhibition up to 18 mm at 50 µg/mL, comparable to fluconazole . The 2,6-dimethylphenyl group may enhance membrane permeability, while the tetrazole ring competitively inhibits cytochrome P450 14α-sterol demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis .

Table 2: Antifungal Activity of Analogous Compounds

CompoundA. niger Inhibition (mm)C. albicans Inhibition (mm)
Fluconazole2022
Tetrazole Derivative (12)1718
Target Compound (Modeled)15–18 (Predicted)16–19 (Predicted)

Molecular Docking and Structure-Activity Relationships

CYP51 Inhibition

Docking simulations (PDB: 1EA1) show the tetrazole nitrogen forming hydrogen bonds with CYP51’s heme iron, while the 2,6-dimethylphenyl group occupies a hydrophobic pocket near Leu321 . This dual interaction disrupts lanosterol demethylation, depleting ergosterol and compromising fungal cell membranes .

Substituent Effects

  • Electron-Withdrawing Groups (e.g., –Cl): Increase antifungal potency by enhancing tetrazole ring electronegativity .

  • Hydrophobic Substituents (e.g., –CH₃): Improve membrane penetration but may reduce solubility .

  • Aromatic Rings: Stabilize π-π interactions with enzyme active sites.

Applications and Future Directions

Pharmaceutical Development

This compound’s dual mechanism—CYP51 inhibition and membrane disruption—positions it as a candidate for combination therapy with azole antifungals to overcome resistance . Its structural modularity allows for derivatization to optimize pharmacokinetics.

Industrial and Research Uses

  • Chemical Intermediate: For synthesizing libraries of tetrazole-based analogs.

  • Proteomics Tool: As a zinc-binding probe in metalloenzyme studies .

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